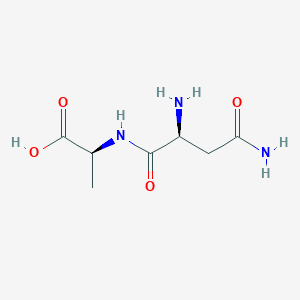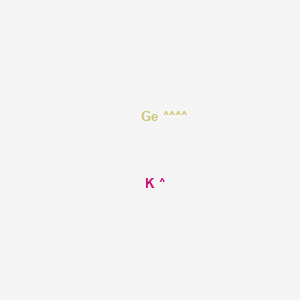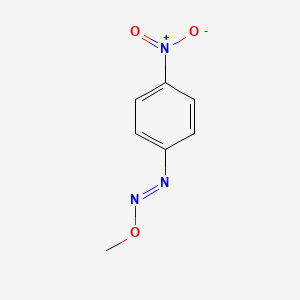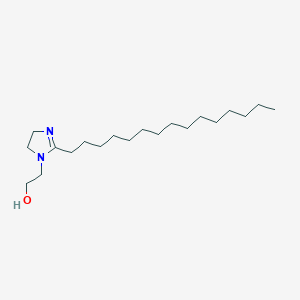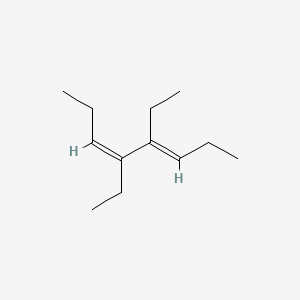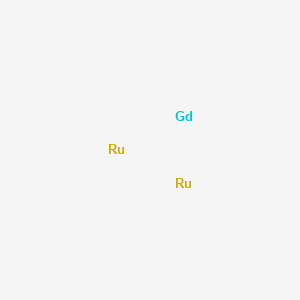
Gadolinium--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–ruthenium (1/2) is a compound formed by the combination of gadolinium and ruthenium in a 1:2 ratio. Gadolinium is a rare-earth element known for its magnetic properties, while ruthenium is a transition metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–ruthenium (1/2) can be achieved through various methods. One common approach involves the reaction of gadolinium chloride with ruthenium chloride in an aqueous solution, followed by the reduction of the resulting complex with a reducing agent such as sodium borohydride . Another method involves the thermal decomposition of a gadolinium-ruthenium complex, which can be prepared by mixing gadolinium nitrate and ruthenium nitrate in the presence of a suitable ligand .
Industrial Production Methods: In industrial settings, gadolinium–ruthenium (1/2) can be produced using high-temperature solid-state reactions. This involves heating a mixture of gadolinium oxide and ruthenium oxide at elevated temperatures in a controlled atmosphere. The resulting product is then purified through various techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Gadolinium–ruthenium (1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form higher oxidation state complexes. In reduction reactions, it can be reduced to form lower oxidation state complexes. Substitution reactions involve the replacement of one ligand with another in the coordination sphere of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of gadolinium–ruthenium (1/2) include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of gadolinium–ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while reduction reactions can yield lower oxidation state complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Scientific Research Applications
Gadolinium–ruthenium (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions . In biology, it is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . In medicine, it is being investigated for its potential use in cancer therapy, particularly in the development of new anticancer drugs . In industry, it is used in the production of advanced materials, such as high-performance alloys and magnetic materials .
Mechanism of Action
The mechanism of action of gadolinium–ruthenium (1/2) varies depending on its application. In catalytic reactions, the compound acts as a catalyst by providing an active site for the reaction to occur, thereby increasing the reaction rate . In MRI, the gadolinium component of the compound shortens the spin-lattice relaxation time (T1) of water protons, enhancing the contrast of the MRI images . In cancer therapy, the ruthenium component of the compound interacts with DNA and other cellular targets, inducing cell death through various pathways, including apoptosis and autophagy .
Comparison with Similar Compounds
Gadolinium–ruthenium (1/2) can be compared with other similar compounds, such as gadolinium–platinum (1/2) and gadolinium–palladium (1/2). While all these compounds have unique properties, gadolinium–ruthenium (1/2) stands out due to its combination of magnetic and catalytic properties. This makes it particularly valuable in applications that require both properties, such as MRI contrast agents and catalytic reactions .
List of Similar Compounds:- Gadolinium–platinum (1/2)
- Gadolinium–palladium (1/2)
- Gadolinium–iridium (1/2)
- Gadolinium–osmium (1/2)
Each of these compounds has its own unique set of properties and applications, but gadolinium–ruthenium (1/2) is distinguished by its versatility and wide range of applications .
Properties
CAS No. |
12064-49-2 |
|---|---|
Molecular Formula |
GdRu2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
gadolinium;ruthenium |
InChI |
InChI=1S/Gd.2Ru |
InChI Key |
WIBJUGOCGXALSF-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


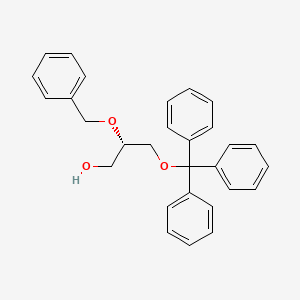
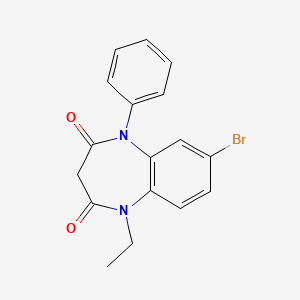
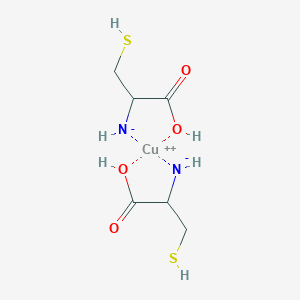
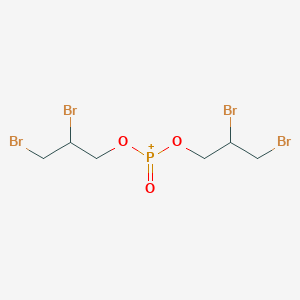
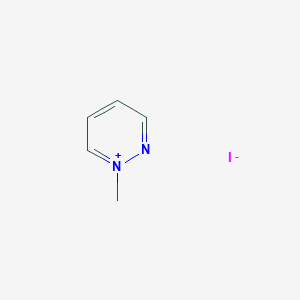

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)


